Product packaging for 1,10-Undecadiene(Cat. No.:CAS No. 13688-67-0)

1,10-Undecadiene

Cat. No.: B077067
CAS No.: 13688-67-0
M. Wt: 152.28 g/mol
InChI Key: VOSLXTGMYNYCPW-UHFFFAOYSA-N
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Description

1,10-Undecadiene is a linear alpha,omega-diene of significant utility in materials science and polymer chemistry research. Its primary research value lies in its application as a versatile cross-linking agent and a fundamental building block for the synthesis of functional polymers and dendrimers. The terminal vinyl groups at both ends of the C11 hydrocarbon chain are highly reactive sites that readily participate in thiol-ene "click" chemistry reactions, enabling the facile and efficient formation of complex macromolecular architectures and hydrogels with tailored properties. Furthermore, this compound serves as a key monomer in olefin metathesis polymerization, including ring-opening metathesis polymerization (ROMP) and acyclic diene metathesis (ADMET), facilitating the creation of novel polyolefins with specific chain lengths and functionalities. Its mechanism of action in these contexts involves its incorporation into polymer backbones as a spacer or as a node for network formation, directly influencing the mechanical strength, thermal stability, and chemical functionality of the resulting materials. This compound is indispensable for researchers developing advanced coatings, elastomers, and porous polymer scaffolds for catalytic or separation applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20 B077067 1,10-Undecadiene CAS No. 13688-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undeca-1,10-diene
Source PubChem
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InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSLXTGMYNYCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159990
Record name 1,10-Undecadiene
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Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13688-67-0
Record name 1,10-Undecadiene
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Record name 1,10-Undecadiene
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Record name 1,10-Undecadiene
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Evolution of Research Perspectives on Linear α,ω Dienes

The scientific focus on linear α,ω-dienes, the class of molecules to which 1,10-undecadiene belongs, has undergone a significant transformation over the decades. Early research was primarily concerned with fundamental polymerization reactions and the basic chemical behavior of these bifunctional molecules. However, the advent of more sophisticated catalytic systems has dramatically broadened the research landscape.

A pivotal development in this field was the application of acyclic diene metathesis (ADMET) polymerization. vulcanchem.com This technique, which utilizes catalysts like well-defined ruthenium and molybdenum alkylidenes, allows for the step-growth polymerization of α,ω-dienes to produce high-molecular-weight polyolefins with the concurrent release of ethylene (B1197577) gas. vulcanchem.compreprints.org Research has demonstrated the synthesis of high molecular weight bio-based aliphatic polyesters through ADMET polymerization of α,ω-dienes derived from plant oils. preprints.org

More recently, research has shifted towards creating polymers with precisely controlled architectures. For instance, this compound has been used as a comonomer in ethylene polymerization to introduce long-chain branching (LCB) or cross-linking, which significantly alters the rheological and mechanical properties of the resulting polymer. researchgate.netresearchgate.net Another emerging research direction involves the unprecedented "double-linear insertion" of α,ω-dienes using specific iron catalysts, which produces highly linear polymer structures with internal double bonds, opening new avenues for post-polymerization functionalization. researchgate.netresearchgate.netacs.org Furthermore, the drive for a circular economy has spurred investigations into generating α,ω-dienes from the upcycling of existing polymers like polybutadiene, although controlling the exact chain length of the resulting diene remains a significant challenge. researchgate.netresearchgate.net

Significance of Terminal Alkene Functionalities in Advanced Chemical Transformations

The two terminal alkene groups in 1,10-undecadiene are the cornerstone of its chemical utility, providing reactive sites for a wide array of synthetic transformations. cymitquimica.com These functional groups are relatively stable to many reagents, yet can be activated under specific catalytic conditions to form a diverse range of products. nih.govnih.gov This dual nature makes them ideal for complex synthesis and materials development.

The most prominent application is in Acyclic Diene Metathesis (ADMET) polymerization . This reaction connects diene monomers end-to-end, creating long polymer chains and releasing ethylene (B1197577). The choice of catalyst is crucial for success. For example, research has shown that dicationic ruthenium alkylidene catalysts can produce high-molecular-weight polymers from functionalized this compound derivatives under biphasic conditions, with the resulting polymers having a high trans-content and remarkably low residual catalyst contamination. nih.gov Similarly, molybdenum imido alkylidene N-heterocyclic carbene complexes have demonstrated high activity and tolerance towards hydroxyl groups in the ADMET polymerization of 6-hydroxy-1,10-undecadiene, yielding high molecular weight polymers. d-nb.info

Catalyst SystemMonomerConditionsResulting Polymer Mn ( g/mol )Reference
Grubbs-Hoveyda type (1)6-hydroxy-1,10-undecadiene75 °C, 20 mbar≤ 10,000 nih.gov
Dicationic Ruthenium (2)6-hydroxy-1,10-undecadiene75 °C, 20 mbar≤ 40,000 nih.gov
Molybdenum Imido Alkylidene6-hydroxy-1,10-undecadiene80 °C, 20 mbar11,000 d-nb.info
Grubbs-Hoveyda 2nd Gen (HG2)Isosorbide (B1672297) bis(undec-10-enoate)50 °C, in ionic liquids32,200 - 39,200 vulcanchem.comresearchgate.net

Beyond polymerization, the terminal alkenes are valuable substrates for various organic transformations:

Oxidation : The double bonds can be oxidized to create other functional groups. For instance, Wacker oxidation can convert terminal alkenes into methyl ketones. libretexts.org Ozonolysis provides a method to cleave the double bond, yielding aldehydes or carboxylic acids, which are themselves versatile synthetic intermediates. biologyinsights.com

Hydrofunctionalization : Reactions like hydroboration-oxidation convert the terminal alkenes into primary alcohols, transforming this compound into 1,12-dodecanediol, a useful diol monomer. biologyinsights.com

Tandem Reactions : The reactivity of the alkene can be combined with isomerization. Transition metal catalysts can "walk" the double bond along the carbon chain, allowing for functionalization at internal positions in a one-pot process. rsc.org

Current Paradigms and Unresolved Challenges in 1,10 Undecadiene Chemistry

Thermal Cracking Approaches in Olefin Synthesis

Thermal cracking, particularly steam cracking, is a cornerstone of the petrochemical industry for producing light olefins like ethene and propene. This process involves heating hydrocarbon feedstocks (such as naphtha or ethane) to high temperatures (often above 800°C), causing them to break down into smaller, unsaturated molecules. While this method is highly effective for generating a range of lower-molecular-weight olefins, it is not a selective method for synthesizing a specific long-chain α,ω-diene like this compound. The high-energy, radical-based mechanism of thermal cracking leads to a complex mixture of products, making the isolation of a single, high-purity C11 diene impractical and economically unviable. Alpha-olefins can be produced through the thermal cracking of waxes, but this is generally part of a broader manufacturing process rather than a targeted synthesis. google.com

Catalytic Dehydrogenation Routes

Catalytic dehydrogenation is a fundamental process for converting saturated alkanes into unsaturated alkenes. For long-chain alkanes, this reaction is challenging due to its endothermic nature and the need for high temperatures, which can lead to side reactions like cracking and coke formation. rsc.org The direct dehydrogenation of undecane (B72203) to produce this compound would require the selective activation of C-H bonds at the terminal (C1) and penultimate (C10) positions, which is exceptionally difficult to control. sciengine.com

Industrial dehydrogenation of long-chain paraffins (C10–C14) typically operates at 450–500°C to produce linear mono-olefins, but with low conversion rates (10–20%) to maintain selectivity and prevent excessive side reactions. rsc.org Achieving double dehydrogenation at the specific 1 and 10 positions of an eleven-carbon chain with high selectivity is not a standard industrial process. Research into transfer dehydrogenation, where a hydrogen acceptor like ethylene (B1197577) is used, can lower the required reaction temperatures, but selectivity remains a major hurdle. rsc.org While catalysts based on platinum (Pt) and tin (Sn) are used for long-chain alkane dehydrogenation, the primary products are mono-olefins and aromatics, not specific α,ω-dienes. rsc.orggoogle.com

Olefin Metathesis in this compound Production

Olefin metathesis has emerged as the most powerful and versatile method for the synthesis of specific dienes, including α,ω-dienes. This catalytic reaction involves the exchange of alkylidene fragments between two alkenes, mediated by metal-carbene complexes (e.g., Grubbs' or Schrock's catalysts). uwindsor.ca

Two key metathesis strategies are particularly relevant for producing this compound:

Ethenolysis: This is a cross-metathesis reaction with ethylene. wikipedia.org It is an effective method for cleaving internal double bonds to produce terminal olefins. researchgate.net For example, the ethenolysis of cyclooctene (B146475) is a known route to produce 1,9-decadiene. wikipedia.orgmit.edumit.edunih.gov Theoretically, a larger cyclic olefin or an internal diene could be cleaved with ethylene to yield this compound.

Acyclic Diene Metathesis (ADMET): This is a step-growth condensation polymerization of α,ω-dienes. While typically used to create polymers, the principles of ADMET can be applied in reverse (depolymerization) or in the controlled synthesis of specific molecules. acs.orgmdpi.com More directly, the self-metathesis of 1-undecene (B165158) could theoretically produce this compound and 9-octadecene, though controlling this reaction to favor the diene product would be challenging. google.com A study on the ring-closing metathesis (RCM) of 1,9-undecadiene has been noted, demonstrating the applicability of these catalysts to similar structures. acs.org

Recent research highlights the utility of ADMET in polymer chemistry using dienes as monomers. For instance, the polymerization of a hydroxyl-substituted derivative, 6-hydroxy-1,10-undecadiene, has been studied, showcasing the compound's role as a monomer in advanced material synthesis. nih.govacs.org

Interactive Table: Olefin Metathesis Reactions for α,ω-Diene Synthesis
Reactant(s) Metathesis Type Catalyst Type Product(s) Yield Reference
Cyclooctene + Ethylene Ethenolysis Molybdenum MAP 1,9-Decadiene 75% mit.edunih.gov
Methyl Oleate + Ethylene Ethenolysis Molybdenum MAP 1-Decene + Methyl 9-decenoate up to 95% mit.edunih.gov
1-Decene Self-Metathesis Ruthenium-based 9-Octadecene + Ethylene 90.7% google.com
Bis(undec-10-enoate) with Isosorbide (B1672297) ADMET Polymerization Ruthenium (HG2) Polyester High MW acs.org

Emerging and Sustainable Synthesis Pathways

The drive towards green chemistry has spurred research into sustainable methods for producing valuable chemicals from renewable feedstocks.

One major area of research is the use of bio-based materials. Fatty acids, derived from plant oils, are attractive starting materials. researchgate.net For instance, undecylenic acid (10-undecenoic acid), which can be obtained from castor oil, is a key precursor for various C11 compounds. rsc.org The conversion of fatty acids or their derivatives into α,ω-dienes is an active area of investigation. This can involve tandem reactions, such as biocatalytic decarboxylation. acs.org Research has demonstrated the synthesis of α,ω-dienes from bio-renewable eugenol (B1671780) and undecenoate via ADMET polymerization. rsc.org

Another approach involves the development of novel catalysts that can improve the efficiency and sustainability of existing processes. For example, research into the de-polymerization of plastics using biologically-bound nickel catalysts has shown the production of a mixture of hydrocarbons, including small amounts of this compound. whiterose.ac.uk Additionally, the synthesis of copolymers from carbon dioxide and butadiene has emerged as a pathway to create versatile chemical intermediates that could potentially be used in diene production. nsf.gov The development of polymers from renewable resources, such as those derived from oleic acid, often involves the synthesis and polymerization of α,ω-dienes, further driving innovation in this area. usda.govusda.gov

Exploration of Addition Reactions and Stereochemical Control

Addition reactions involving the double bonds of this compound are fundamental to its chemical utility. The mechanisms of these reactions, particularly halogenation and hydrogenation, provide insight into the stereochemical outcomes of the products.

The halogenation of this compound typically proceeds via an electrophilic addition mechanism. The reaction of this compound with chlorine, for instance, leads to the formation of chlorinated alkanes through the addition of chlorine atoms across the double bonds. europa.eu This process is initiated by the polarization of the halogen molecule as it approaches the electron-rich alkene. A halonium ion intermediate is formed, which is then attacked by the halide ion from the opposite side, resulting in anti-addition. The stereochemistry of the final product is thus controlled by this mechanistic pathway. In the case of this compound, this can lead to a mixture of diastereomers, depending on the orientation of the addition at both double bonds.

The hydrogenation of this compound to its saturated analogue, undecane, is a process of significant industrial and academic interest. This transformation is typically achieved using heterogeneous or homogeneous transition metal catalysts. whiterose.ac.ukmdpi.com

The most common pathway involves the use of catalysts such as nickel, copper, or cobalt. mdpi.com The reaction proceeds through the adsorption of the diene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The mechanism generally involves the formation of a metal-alkyl intermediate. The stereochemistry of the addition is typically syn, with both hydrogen atoms adding to the same face of the double bond.

Recent research has explored the use of novel catalysts to improve the efficiency and selectivity of hydrogenation. For example, nickel phosphide (B1233454) catalysts have shown high hydrogenation capacity, preferentially saturating the double bonds of quinoline (B57606) derivatives to decahydroquinolines. preprints.org While not directly studying this compound, these findings suggest that similar catalyst systems could offer controlled hydrogenation pathways for α,ω-dienes. The choice of catalyst and reaction conditions can influence the rate of reaction and the potential for side reactions, such as isomerization of the double bonds. researchgate.net

Metathesis-Driven Transformations and Mechanistic Insights

Olefin metathesis has revolutionized the synthesis of complex molecules, and this compound is a prime substrate for these powerful carbon-carbon bond-forming reactions. The competition between ring-closing metathesis (RCM), cross-metathesis (CM), and acyclic diene metathesis (ADMET) is governed by factors such as catalyst choice and reaction conditions. caltech.edu

Ring-closing metathesis (RCM) of this compound provides a direct route to macrocyclic structures. This intramolecular reaction is catalyzed by various ruthenium and molybdenum complexes and is a cornerstone of modern synthetic chemistry for producing macrocycles. nih.govdrughunter.com The mechanism, as proposed by Chauvin, involves the formation of a metal-alkylidene complex which then undergoes a [2+2] cycloaddition with the other double bond in the same molecule to form a metallacyclobutane intermediate. caltech.edu Subsequent cycloreversion releases the macrocyclic product and regenerates the metal-alkylidene catalyst.

The synthesis of macrocycles using RCM has been instrumental in the development of new drugs. drughunter.com For instance, the synthesis of pacritinib, a kinase inhibitor, involved an RCM step to form the macrocyclic core. drughunter.commit.edu The efficiency and selectivity of RCM can be highly dependent on the catalyst. Iodide-containing ruthenium catalysts have demonstrated improved efficiency in the synthesis of macrocycles from sterically non-demanding alkenes. researchgate.net Furthermore, sulfur-chelated ruthenium benzylidenes have been shown to effectively catalyze the RCM of terminal dienes while not reacting with internal olefins, allowing for selective macrocyclization. researchgate.net This selectivity is crucial for minimizing oligomerization, a competing intermolecular reaction. researchgate.net

Catalyst TypeSubstrate TypeKey FeatureReference
Ruthenium and Molybdenum ComplexesDienesGeneral macrocycle synthesis nih.gov
Iodide-containing Ru CatalystsSterically non-demanding alkenesImproved efficiency researchgate.net
Sulfur-chelated Ru BenzylidenesTerminal dienesHigh selectivity for RCM over oligomerization researchgate.net

Cross-metathesis (CM) is an intermolecular reaction between two different olefins. organic-chemistry.org In the case of this compound, CM can occur with another olefin to produce a variety of products. Statistically, the reaction of two different terminal alkenes can lead to a mixture of three pairs of geometric isomers (E/Z), resulting in up to six different products. organic-chemistry.org However, by carefully selecting catalysts and reaction conditions, high selectivity for the desired cross-coupled product can be achieved. organic-chemistry.orgcaltech.edu

The control of Z/E selectivity is a significant challenge in cross-metathesis. The thermodynamic product is typically the more stable E-isomer. rsc.org However, kinetic control can favor the formation of the Z-isomer. mit.edu The choice of catalyst plays a crucial role in determining the stereochemical outcome. For example, certain ruthenium catalysts can initially produce a higher proportion of the Z-isomer, which then isomerizes to the E-isomer over time. rsc.org The development of catalysts that can provide high Z-selectivity and prevent subsequent isomerization is an active area of research. mit.eduacs.org The presence of water can also impact selectivity, sometimes accelerating positional isomerization of the double bond. acs.org

Acyclic diene metathesis (ADMET) is a step-growth condensation polymerization used to convert terminal dienes into polyenes with the release of ethylene gas. wikipedia.orgadvancedsciencenews.com This technique allows for precise control over the polymer's primary structure. caltech.edu The mechanism of ADMET involves the reaction of a metal carbene with a diene monomer to form a metallacyclobutane intermediate, which then eliminates ethylene and propagates the polymer chain. nih.gov

The stereochemistry of the double bonds formed during ADMET polymerization, whether cis or trans, is dependent on the monomer and the catalyst used. wikipedia.org Traditional Grubbs second-generation catalysts tend to favor the formation of trans double bonds. nih.gov However, recent advancements have led to the development of stereoretentive ADMET, where the configuration of the double bond in the monomer is preserved in the polymer. nih.gov This control is often achieved by using specific catalysts, such as dithiolate ruthenium carbenes, and by modulating the reaction temperature. nih.gov For example, lower temperatures can favor the formation of cis olefins, while higher temperatures or longer reaction times can lead to isomerization to the more stable trans configuration. nih.gov

The polymerization of this compound and its derivatives via ADMET has been used to synthesize a variety of functional polymers. For instance, the ADMET polymerization of 6-hydroxy-1,10-undecadiene has been shown to produce polymers with higher molecular weights when conducted in specific ionic liquids compared to conventional solvents. acs.org Furthermore, ADMET has been employed in the synthesis of polymers used in various applications, including the formation of long-chain branched ethylene-based polymers. google.com

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of this compound, the two terminal double bonds can participate in various cycloaddition processes.

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile (an alkene or alkyne). youtube.com For a non-conjugated diene like this compound to participate directly as the diene component, it would first need to undergo isomerization to form a conjugated system, which is not a typical reaction pathway. However, it can readily act as a dienophile in reactions with conjugated dienes.

The reactivity in Diels-Alder reactions is governed by the electronic properties of both the diene and the dienophile. libretexts.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.comlibretexts.org Since this compound lacks significant electron-withdrawing or donating groups, its reactivity as a dienophile is modest.

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. masterorganicchemistry.com The regioselectivity can often be predicted by considering the electronic distribution in the reactants. The most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile. masterorganicchemistry.comlibretexts.org For a terminal alkene like the ones in this compound, the terminal carbon is generally more reactive.

For example, in a hypothetical reaction between this compound and a 1-substituted diene, the major product would likely be the "ortho" or 1,2-adduct. masterorganicchemistry.com Conversely, with a 2-substituted diene, the "para" or 1,4-adduct would be favored. masterorganicchemistry.com

It is important to note that for the Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. youtube.comlibretexts.org

Photocycloaddition reactions involve the use of light to promote the formation of cyclic products. A common example is the [2+2] photocycloaddition, which can occur between two alkene units to form a cyclobutane (B1203170) ring. For this compound, this can happen intramolecularly, where the two ends of the molecule react with each other, or intermolecularly with another alkene. These reactions often proceed through an excited state, which can be a singlet or triplet state. researchgate.net

In the context of materials science, photocycloaddition reactions can be used to create "quantum defects" in nanomaterials like single-walled carbon nanotubes (SWCNTs). nsf.gov These defects are localized sp3-hybridized carbon atoms on the sp2-hybridized lattice of the nanotube. nsf.gov This process can alter the electronic and optical properties of the material, often leading to the emergence of new photoluminescence features at different wavelengths. nsf.govpitt.edu For instance, the [2π + 2π] photocycloaddition of enones to SWCNTs has been shown to generate a bright, red-shifted photoluminescence. nsf.gov While not directly involving this compound, this principle illustrates how photocycloaddition can be used to engineer material properties.

The mechanism of such photocycloadditions can be complex and may involve the formation of intermediates like biradicals or exciplexes. researchgate.netresearchgate.net The efficiency and regioselectivity of these reactions can be influenced by factors such as the solvent, the presence of sensitizers, and the wavelength of light used. researchgate.net

Oxidative Cleavage Reactions and Pathways

Oxidative cleavage involves the breaking of a carbon-carbon double or triple bond and its replacement with carbon-oxygen double bonds. libretexts.org This reaction can be achieved using various reagents, with the products depending on the specific conditions and the structure of the starting alkene. masterorganicchemistry.com

For this compound, oxidative cleavage of both terminal double bonds would lead to the formation of a dicarboxylic acid and two molecules of formaldehyde (B43269), depending on the workup conditions.

Common methods for oxidative cleavage include:

Ozonolysis : This is a two-step process. First, the alkene reacts with ozone (O₃) to form an unstable intermediate called a molozonide, which rearranges to an ozonide. libretexts.org The subsequent workup determines the final products. A reductive workup (e.g., with zinc and water or dimethyl sulfide) yields aldehydes or ketones. An oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids or ketones. libretexts.orgmasterorganicchemistry.com For the terminal alkenes of this compound, a reductive workup would yield formaldehyde and a nine-carbon dialdehyde, while an oxidative workup would yield formic acid and the nine-carbon dicarboxylic acid, nonanedioic acid.

Permanganate (B83412) Oxidation : Potassium permanganate (KMnO₄) can also be used for oxidative cleavage. Under harsh conditions (hot, concentrated, and/or acidic), it will cleave the double bond and oxidize the resulting fragments to the highest possible oxidation state, yielding carboxylic acids and ketones. masterorganicchemistry.com For this compound, this would result in nonanedioic acid and carbon dioxide. Under milder conditions (cold, dilute, and basic), KMnO₄ leads to the formation of diols (syn-dihydroxylation), which can then be cleaved with reagents like periodic acid (HIO₄) to yield aldehydes. libretexts.org

A study on the oxidative cleavage of silyl (B83357) enol ethers demonstrated selectivity. For [1-(trimethylsilyl)oxy]-1,10-undecadiene, oxidation with hydrogen peroxide catalyzed by peroxotungstophosphate selectively cleaved the enol ether double bond, yielding 9-decenal. acs.org

Radical-Mediated Reactions and Intermediates

Radical reactions involve species with unpaired electrons, known as free radicals. These highly reactive intermediates can participate in a variety of transformations, including additions to double bonds and cyclization reactions.

The terminal double bonds of this compound are susceptible to attack by radicals. For example, a radical can add to one of the double bonds, generating a new radical intermediate which can then undergo further reactions.

Intramolecular radical cyclization is a particularly relevant process for a molecule like this compound. If a radical is generated at one end of the chain, it can potentially attack the double bond at the other end, leading to the formation of a cyclic product. The regioselectivity of such cyclizations is often governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways. For instance, a 5-exo-trig cyclization is generally favored over a 6-endo-trig cyclization. arkat-usa.org

The generation of the initial radical can be achieved in several ways, including the use of radical initiators like AIBN (azobisisobutyronitrile) or through single-electron transfer (SET) processes involving metals or photochemical methods. arkat-usa.orgacs.org For example, the reaction of iodo-substituted dienes can be initiated with tributyltin hydride (Bu₃SnH) and AIBN. arkat-usa.org

The nature of the radical intermediates and the reaction conditions can influence the outcome of the reaction. For instance, the temperature can affect the selectivity of cyclization reactions. arkat-usa.org Furthermore, radical reactions can be part of a cascade sequence, where an initial cyclization is followed by one or more subsequent reactions, leading to the formation of complex polycyclic structures. arkat-usa.org

Catalysis in 1,10 Undecadiene Transformations

Homogeneous Catalysis Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a high degree of control over the chemical transformations of 1,10-undecadiene. This is largely due to the well-defined nature of the active catalytic species.

Metallocene-Based Catalysts in Polymerization

Metallocene catalysts, characterized by their "single-site" nature, have been instrumental in the polymerization of olefins, offering precise control over polymer microstructure, molecular weight, and comonomer incorporation. hhu.deresearchgate.net While direct studies on the homopolymerization of this compound using metallocenes are not extensively detailed in the reviewed literature, valuable insights can be drawn from the polymerization of structurally similar functionalized α-olefins, such as 10-undecen-1-ol (B85765). researchgate.net

In the metallocene-catalyzed polymerization of 10-undecen-1-ol, the choice of catalyst has a significant impact on the resulting polymer's end-group characteristics and tacticity. researchgate.net For instance, the catalyst system Cp₂ZrCl₂/MAO (methylaluminoxane) has been found to produce poly(10-undecen-1-ol) with terminal double bonds. researchgate.net In contrast, other metallocene catalysts may lead to polymers with predominantly internal double bonds. researchgate.net The ability to control the presence of terminal vinyl groups is crucial for applications where the resulting polymer is intended for use as a macromonomer. Furthermore, the tacticity of the polymer, whether atactic or isotactic-rich, can be manipulated by the selection of the metallocene catalyst. researchgate.net

The general mechanism of metallocene-catalyzed olefin polymerization involves the coordination and insertion of the olefin into the metal-alkyl bond of the active cationic metallocene species. The structure of the metallocene ligand framework, such as in ansa-metallocenes, plays a crucial role in determining the stereoselectivity of the polymerization, particularly for α-olefins. hhu.de The kinetics of such polymerizations, including the rate of propagation and the fraction of active centers, can be significantly influenced by the presence of dienes. rsc.orgsemanticscholar.orgnih.gov

Table 1: Influence of Metallocene Catalysts on the Polymerization of 10-undecen-1-ol

Catalyst SystemPredominant End GroupPolymer TacticityReference
Cp₂ZrCl₂/MAOTerminal Double Bonds- researchgate.net
Other MetallocenesInternal Double BondsAtactic or Isotactic-rich researchgate.net

Ruthenium-Carbene Complexes for Olefin Metathesis

Ruthenium-carbene complexes, often referred to as Grubbs catalysts, are highly effective for olefin metathesis reactions, a process that involves the cleavage and reformation of carbon-carbon double bonds. uib.noresearchgate.net This catalytic transformation is a powerful tool for the synthesis of various molecules from olefins. uib.no In the context of this compound, ruthenium-carbene complexes can catalyze intramolecular ring-closing metathesis (RCM) to form a cyclic olefin and a small volatile olefin like ethylene (B1197577), or intermolecular acyclic diene metathesis (ADMET) to produce a polymer and ethylene.

The catalytic cycle of olefin metathesis initiated by a ruthenium-carbene complex involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the catalyst's carbene and the substrate's olefin. uib.no Subsequent cycloreversion of this intermediate can either regenerate the starting materials or produce a new carbene and a new olefin. The high reactivity of ruthenium-based catalysts towards olefins, coupled with their tolerance to a variety of functional groups, makes them particularly versatile. uib.no

The structure of the ligands attached to the ruthenium center significantly influences the catalyst's activity, stability, and selectivity. For instance, the substitution of a phosphine ligand with an N-heterocyclic carbene (NHC) ligand led to the development of second-generation Grubbs catalysts with enhanced activity. Further modifications, such as the introduction of cyclometalated NHC ligands, have enabled enantioselective olefin metathesis. The choice of the specific ruthenium-carbene complex can be tailored to achieve desired outcomes in the metathesis of dienes like this compound, such as favoring RCM to produce macrocycles or ADMET for polymer synthesis. nih.gov

Table 2: Overview of Ruthenium-Carbene Complexes in Olefin Metathesis

Catalyst GenerationKey Ligand FeaturesGeneral CharacteristicsReference
First Generation (e.g., Grubbs I)Two phosphine ligandsGood stability, moderate activity researchgate.net
Second Generation (e.g., Grubbs II)One phosphine and one N-heterocyclic carbene (NHC) ligandHigher activity and broader applicability figshare.com
Hoveyda-Grubbs TypeChelating isopropoxystyrene ligandEnhanced stability and recyclability uib.no
Indenylidene ComplexesPhenylindenylidene ligandHigh activity, sometimes superior to first-generation catalysts in RCM nih.gov

Molybdenum-Imido Alkylidene N-Heterocyclic Carbene Catalysts

Molybdenum-imido alkylidene N-heterocyclic carbene (NHC) complexes represent another important class of catalysts for olefin metathesis. nih.gov These catalysts are known for their high activity, productivity, and, in some cases, high functional group tolerance. nih.gov They have been successfully employed in various metathesis reactions, including ring-opening metathesis polymerization (ROMP) and the cyclopolymerization of α,ω-diynes. nih.gov

The electronic and steric properties of the imido ligand, the NHC, and the anionic ligands all play a role in the catalyst's performance and stability. nih.gov Cationic molybdenum-imido alkylidene NHC complexes have shown particular promise, and their immobilization on solid supports can lead to catalysts with unique selectivity. researchgate.net For instance, when confined within the pores of mesoporous silica, these cationic catalysts have demonstrated increased Z-selectivity in ring-opening/cross-metathesis (ROCM) reactions. researchgate.net This effect is attributed to the influence of the silica surface on the transition state of the metathesis reaction. researchgate.net

The development of these molybdenum-based catalysts has expanded the toolbox for olefin metathesis, offering alternatives to ruthenium-based systems, particularly for applications requiring high stereoselectivity. nih.gov Biphasic catalysis using ionic molybdenum-imido alkylidene NHC complexes has also been explored, allowing for easier catalyst separation and recycling. nih.govresearchgate.net

Table 3: Characteristics of Molybdenum-Imido Alkylidene NHC Catalysts

Catalyst TypeKey FeaturesApplicationsReference
Neutral Pentacoordinated 16-VE ComplexesPrecursors to cationic catalystsOlefin metathesis nih.gov
Cationic Tetracoordinated 14-VE ComplexesHigh activity and productivityROMP, cyclopolymerization, ROCM nih.gov
Silica-Confined Cationic ComplexesIncreased Z-selectivity in ROCMStereoselective metathesis researchgate.net
Ionic Complexes with Betaine-type LigandsSuitable for biphasic catalysisMetathesis with catalyst recycling nih.govresearchgate.net

Rhodium-Catalyzed Formylation

Rhodium-catalyzed formylation, or hydroformylation, is a fundamental process for the conversion of alkenes into aldehydes by the addition of a formyl group and a hydrogen atom across the double bond. While direct studies on the hydroformylation of this compound are not prevalent in the provided search results, research on the tandem isomerization-hydroformylation of the structurally analogous 10-undecenitrile offers significant insights. mdpi.com

In the rhodium-catalyzed tandem reaction of 10-undecenitrile, a Rh-biphephos system was employed to produce the linear aldehyde. mdpi.com A key observation was the rapid isomerization of the terminal olefin to internal isomers, followed by a back-isomerization to the terminal olefin which then undergoes hydroformylation. mdpi.com This dynamic isomerization is influenced by reaction conditions such as syngas pressure and the ligand-to-rhodium ratio. mdpi.com

The general mechanism for rhodium-catalyzed hydroformylation involves the coordination of the olefin to a rhodium-hydrido-carbonyl complex, followed by insertion of the olefin into the Rh-H bond. Subsequent CO insertion into the Rh-alkyl bond and reductive elimination yields the aldehyde product and regenerates the catalyst. For a diene like this compound, rhodium-catalyzed hydroformylation could potentially lead to the formation of a mono-aldehyde or a di-aldehyde, depending on the reaction conditions and stoichiometry. The chemoselectivity and regioselectivity of the reaction are critical aspects that can be tuned by the choice of rhodium precursor and ligands. nih.gov

Table 4: Rhodium-Catalyzed Tandem Isomerization-Hydroformylation of 10-Undecenitrile

ParameterConditionObservationReference
Catalyst SystemRh-biphephosFormation of linear aldehyde mdpi.com
Syngas PressureHigh (40 bar)Favors fast dynamic isomerization mdpi.com
Biphephos-to-Rh RatioLow (5–10)Favors fast dynamic isomerization mdpi.com
Catalyst Loading ([Substrate]₀/[Rh])High (≤ 3000)Observation of fast isomerization regime mdpi.com

Heterogeneous Catalysis Approaches

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. For the transformations of this compound, particularly in polymerization, supported catalyst systems are a key area of investigation.

Supported Catalyst Systems in Polymerization

The immobilization of homogeneous catalysts onto solid supports is a common strategy to create heterogeneous catalysts that combine the high activity and selectivity of their homogeneous counterparts with the practical benefits of heterogeneous systems. In the context of olefin polymerization, metallocene catalysts have been successfully supported on various materials, including silica, and porous organic polymers. mdpi.com

Porous organic polymers (POPs) have emerged as effective supports for metallocene catalysts in ethylene and ethylene/1-hexene copolymerization. mdpi.com These supported catalysts have demonstrated excellent α-olefin incorporation ability and high copolymerization activity. mdpi.com The pore structure of the POP support can influence the molecular weight distribution of the resulting polymer. mdpi.com For the polymerization of this compound, a di-α-olefin, such supported systems could potentially offer control over the polymer architecture, leading to either linear polymers through intermolecular polymerization or cyclopolymers through intramolecular cyclization followed by polymerization.

Other polymer-supported catalyst systems have also been developed for olefin polymerization, utilizing supports such as poly(ethylene co-acrylic acid) and hydroxylated chloromethylated-styrene/divinylbenzene copolymers. mdpi.comresearchgate.netresearchgate.net These systems often exhibit high activity and can produce polymers with desirable properties like high melting points and crystallinity. researchgate.net The kinetic behavior of these supported catalysts can be complex, sometimes indicating the presence of multiple types of active sites. researchgate.net The principles derived from the study of these supported systems for ethylene and other α-olefins can be extended to the design of heterogeneous catalysts for the polymerization of this compound.

Table 5: Examples of Supported Catalyst Systems for Olefin Polymerization

CatalystSupport MaterialMonomer(s)Key FindingsReference
(n-BuCp)₂ZrCl₂/MAOPorous Organic Polymers (POPs)Ethylene/1-hexeneExcellent α-olefin incorporation, high activity mdpi.com
Cp₂ZrCl₂, [Ind]₂ZrCl₂, (CH₃)₂Si[Ind]₂ZrCl₂Hydroxylated chloromethylated-styrene/divinylbenzene copolymerEthylenePotential for multiple active site types, first-order deactivation researchgate.net
Ti-based catalystPoly(ethylene co-acrylic acid)Ethylene, Ethylene/1-hexeneHigh activity, no significant deactivation over 2 hours researchgate.net

Palladium-Catalyzed Reductions

Palladium catalysts are highly effective for the reduction of alkenes, including the terminal double bonds of this compound, typically through hydrogenation. The selectivity of these reductions can be finely tuned by the choice of catalyst and reaction conditions.

Catalytic Hydrogenation:

The most common method for the reduction of this compound is catalytic hydrogenation, where hydrogen gas (H₂) is added across the double bonds in the presence of a palladium catalyst. A widely used heterogeneous catalyst for this purpose is palladium on carbon (Pd/C). masterorganicchemistry.com This process can lead to the selective reduction of one or both double bonds, yielding 1-undecene (B165158) or undecane (B72203), respectively.

The general mechanism for catalytic hydrogenation on a metal surface involves the following steps masterorganicchemistry.com:

Adsorption of both the alkene (this compound) and hydrogen onto the surface of the palladium catalyst.

Dissociation of the H-H bond.

Stepwise addition of hydrogen atoms to the adsorbed alkene.

Desorption of the resulting alkane (or monoene) from the catalyst surface.

The selectivity of the hydrogenation of dienes can be influenced by the addition of other metals to the palladium catalyst. For instance, in the selective hydrogenation of hexa-1,5-diene, the addition of tin or silver to the palladium catalyst was found to alter the nature of the supported precursor species and the final bimetallic phases, thereby affecting the catalytic performance. researchgate.netrsc.org While not specific to this compound, these findings suggest that similar strategies could be employed to control the selective reduction of this substrate.

Catalyst SystemSubstrateProduct(s)Key Findings
Pd/CAlkenes/AlkynesAlkanesGeneral and effective catalyst for hydrogenation. masterorganicchemistry.com
Pd-Sn/Al₂O₃Hexa-1,5-dieneHexenes, HexaneThe nature of the supported species and bimetallic phases influences selectivity. researchgate.netrsc.org
Pd-Ag/Al₂O₃Hexa-1,5-dieneHexenes, HexaneFormation of a Pd-Ag solid solution can lead to different catalytic behavior compared to separate metal phases. researchgate.netrsc.org

Ligand Design and Catalyst Performance Optimization

The performance of homogeneous palladium catalysts in transformations of this compound is critically dependent on the nature of the ligands coordinated to the palladium center. Ligands can influence the catalyst's activity, selectivity, and stability by modifying the steric and electronic properties of the metal center.

Phosphine Ligands:

Phosphine ligands are among the most widely used ligands in palladium catalysis. Their electronic and steric properties can be systematically varied to optimize catalyst performance.

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom can significantly impact the reactivity of the palladium catalyst. In a study on a synergistic organo- and palladium-catalyzed asymmetric allylic alkylation, it was demonstrated that the electronic properties of achiral monodentate phosphine ligands on palladium controlled the diastereoselectivity of the reaction. nih.gov Electron-poor ligands led to an inversion of diastereoselectivity compared to electron-rich or neutral ligands. nih.gov

Steric Effects: The size of the phosphine ligand can influence the coordination number of the palladium center and the accessibility of the substrate to the metal. Bulky phosphine ligands can promote the formation of highly reactive, low-coordinate palladium species.

The choice of ligand is crucial in directing the outcome of various palladium-catalyzed reactions, including cross-coupling and cyclization reactions that could be applied to this compound. For instance, in the Suzuki-Miyaura cross-coupling, a family of biaryl phosphacyclic ligands demonstrated high efficiency for the coupling of various substrates. nih.gov

Ligand TypeInfluence on CatalysisExample ReactionReference
Monodentate TriarylphosphinesElectronic properties control diastereoselectivity.Asymmetric Allylic Alkylation nih.gov
Biaryl Phosphacyclic LigandsEfficient for cross-coupling of sterically hindered substrates.Suzuki-Miyaura Coupling nih.gov
Phosphine-functionalized N-heterocyclic carbenesEfficient pre-catalysts for Mizoroki-Heck and C-H functionalization.Mizoroki-Heck Coupling rsc.org

Mechanistic Computational Studies of Catalytic Cycles

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of palladium-catalyzed reactions. These studies provide valuable insights into the structures of intermediates and transition states, reaction energetics, and the origins of selectivity.

Insights into Reaction Pathways:

While specific DFT studies on this compound transformations are not extensively reported in the provided search results, mechanistic investigations of related enyne and diene systems offer a framework for understanding potential catalytic cycles involving this compound.

For example, DFT calculations have been used to investigate the mechanism of palladium-catalyzed ene-yne coupling reactions. nih.gov These studies validated the proposed reaction mechanism, explained the observed stereoselectivity, and clarified the role of the phosphine ligand at different stages of the catalytic cycle. nih.gov

In the context of intramolecular reactions, which are highly relevant for a diene like this compound, DFT studies on the palladium-catalyzed cycloisomerization of enynes have provided detailed mechanistic insights. ox.ac.uk These studies can help in understanding how a palladium catalyst might facilitate the intramolecular cyclization of this compound.

A DFT study on the palladium-catalyzed divergent reactions of 1,6-enyne carbonates revealed that the reaction proceeds through either a 5-exo-dig or 6-endo-dig cyclization. ias.ac.in The calculations showed that the first step, the formation of an allenic palladium intermediate, is the rate-determining step. ias.ac.in Such computational approaches could be applied to predict the feasibility and selectivity of palladium-catalyzed intramolecular cyclization of this compound.

Reaction TypeComputational MethodKey Mechanistic Insights
Ene-yne CouplingDFTValidation of the reaction mechanism, explanation of stereoselectivity, and role of the phosphine ligand. nih.gov
Enantioselective CyclizationDFTUnderstanding the origins of stereocontrol in palladium-catalyzed cycloisomerization. ox.ac.uk
Divergent reactions of 1,6-enyne carbonatesDFTIdentification of the rate-determining step and favored cyclization pathway (5-exo-dig vs. 6-endo-dig). ias.ac.in

These computational investigations are crucial for the rational design of more efficient and selective catalysts for the transformation of this compound and other dienes.

Macromolecular Science and Polymer Applications of 1,10 Undecadiene

Role as a Monomer in Polymer Synthesis

1,10-Undecadiene, a linear α,ω-diene, serves as a versatile monomer in the synthesis of various polymers due to its two terminal double bonds. ontosight.aivulcanchem.com These reactive sites allow it to participate in polymerization reactions to form both homopolymers and copolymers. vulcanchem.com Its incorporation into polymer chains can introduce specific functionalities and influence the final properties of the material.

Copolymerization Strategies for Functionalized Polyolefins

Functionalized polyolefins are a class of polymers that combine the desirable properties of polyolefins, such as chemical resistance and durability, with the functionalities introduced by polar comonomomers. This compound is utilized in copolymerization strategies to create these advanced materials. google.com

One approach involves the copolymerization of ethylene (B1197577) with this compound using metallocene catalyst systems. For instance, the copolymerization of ethylene and 10-undecen-1-ol (B85765), which can be derived from this compound, has been explored. However, the catalyst activity can be sensitive to the concentration of the functionalized comonomer. rug.nl To overcome this, strategies such as passivating the hydroxyl group with an aluminum alkyl have been employed before copolymerization with propylene (B89431). rug.nl

Metallocene catalysts also enable the copolymerization of propylene with silyl-protected 10-undecen-1-ol (10-undecen-1-oxytrimethylsilane) to produce hydroxyl-functionalized polypropylene (B1209903) after deprotection. thieme-connect.de The choice of catalyst and protecting groups can significantly impact the incorporation of the polar monomer and the molecular weight of the resulting polymer. thieme-connect.de These functionalized polyolefins are valuable as compatibilizers in polymer blends and for improving adhesion to polar polymers. google.comgoogle.com

Acyclic Diene Metathesis (ADMET) Polymerization for Aliphatic Polyesters

Acyclic Diene Metathesis (ADMET) is a powerful step-growth polymerization technique for synthesizing unsaturated polymers and is particularly useful for polymerizing α,ω-dienes like this compound. vulcanchem.commdpi.com This method has been successfully employed to produce high-molecular-weight biobased aliphatic polyesters. mdpi.com

In a notable example, the ADMET copolymerization of undec-10-en-1-yl undec-10-enoate (B1210307) (a monomer derived from castor oil) with this compound, followed by hydrogenation, yielded a series of long-chain aliphatic polyesters. mdpi.comencyclopedia.pub The properties of these polyesters, such as their melting temperatures, could be systematically varied by controlling the ratio of the two comonomers. mdpi.comencyclopedia.pub This demonstrates the utility of this compound in tuning the properties of polyesters for specific applications.

The use of ruthenium-based catalysts is common in ADMET polymerization. mdpi.compreprints.org Research has shown that conducting the polymerization in ionic liquids can lead to higher molecular weight polymers compared to bulk or conventional solvent-based systems. nih.govresearchgate.net For instance, the ADMET polymerization of bis(undec-10-enoate) with isosorbide (B1672297) in ionic liquids like 1-n-butyl-3-methyl imidazolium (B1220033) hexafluorophosphate (B91526) ([Bmim]PF6) resulted in polymers with significantly higher molecular weights. nih.gov

Table 1: ADMET Polymerization of Biobased Monomers in Ionic Liquids This table is interactive. Click on the headers to sort the data.

Monomer Catalyst Ionic Liquid Molecular Weight (Mn) (g/mol)
Bis(undec-10-enoate) with isosorbide HG2 [Bmim]PF6 32,200 - 39,200
Bis(undec-10-enoate) with isosorbide G2 None (bulk) 5,600 - 8,400
1,9-decadiene G1 [Bmim]PF6 10,800 - 19,200
6-hydroxy-1,10-undecadiene Dicationic Ru catalyst [Bdmim]BF4 Higher than conventional methods

Data sourced from multiple studies on ADMET polymerization. nih.gov

Synthesis of Conjugated Polymers

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which imparts unique electronic and optical properties. nih.govmdpi.com While direct polymerization of this compound to form a fully conjugated polymer is not typical, its derivatives can be used as building blocks in the synthesis of such materials. The terminal double bonds of this compound can be functionalized to introduce groups that can then participate in cross-coupling reactions, a common method for synthesizing conjugated polymers. gatech.edu

For example, a derivative of this compound could be prepared to contain terminal groups suitable for Sonogashira or Stille coupling reactions. nih.govgatech.edu These reactions would then be used to link these monomers with other aromatic or unsaturated units to build the conjugated polymer backbone. The length of the undecadiene spacer would influence the properties of the resulting conjugated polymer by affecting the distance and interaction between the conjugated segments.

Cross-Linking Agent in Polymer Networks and Elastomers

The presence of two terminal double bonds makes this compound an effective cross-linking agent. google.com When incorporated into a polymer chain, one double bond can react to become part of the main chain, leaving the other double bond pendant. This pendant double bond can then react with other polymer chains, forming a cross-linked network.

Influence on Polymer Microstructure and Mechanical Properties

The introduction of this compound as a cross-linking agent has a significant impact on the microstructure and mechanical properties of polymers. researchgate.net In polyethylene (B3416737), for example, copolymerization with this compound can lead to the formation of cross-linked structures. exlibrisgroup.comresearchgate.net This cross-linking reduces the mobility of the polymer chains, which can lead to an increase in properties like stiffness and tensile strength. However, it can also affect the crystallinity of the polymer. The cross-links can disrupt the regular packing of the polymer chains, leading to a decrease in crystallinity and melting temperature. researchgate.net The extent of these changes depends on the concentration of this compound used.

Long-Chain Branching (LCB) Promotion in Polyethylene

This compound is an effective promoter of long-chain branching (LCB) in polyethylene. exlibrisgroup.comresearchgate.net During the ethylene polymerization process, one of the double bonds of this compound can be incorporated into a growing polyethylene chain. The second double bond on the same molecule can then be incorporated into another growing chain, creating a long-chain branch. exlibrisgroup.comresearchgate.netresearchgate.net

The formation of LCBs significantly influences the rheological properties of the polyethylene, such as its melt strength and processability. exlibrisgroup.comjustia.com The presence of LCBs can improve the polymer's performance in processes like film blowing and blow molding. The efficiency of LCB formation can be controlled by the choice of catalyst system and the concentration of this compound. exlibrisgroup.comresearchgate.net For instance, certain bis(indenyl) zirconium-based catalysts have been shown to be highly efficient in producing LCB polyethylene even with small amounts of this compound. exlibrisgroup.comresearchgate.net

Dendritic Polymer Synthesis and Architecture Control

The synthesis of dendritic polymers represents a sophisticated area of macromolecular science, aiming to create highly branched, well-defined, three-dimensional architectures. nih.gov Unlike linear polymers, dendrimers offer a unique combination of a high density of terminal functional groups and a compact, globular structure. nih.govresearchgate.net The precise control over molecular weight, size, and shape afforded by dendritic synthesis makes these materials highly desirable for advanced applications. nih.gov

Acyclic Diene Metathesis (ADMET) polymerization has emerged as a powerful and versatile step-growth polycondensation technique for achieving precise architectural control in polymer synthesis. researchgate.netadvancedsciencenews.com This method is particularly effective for converting linear α,ω-diolefin compounds, such as this compound and its functionalized derivatives, into complex polymeric structures, including hyperbranched and dendritic macromolecules. researchgate.netadvancedsciencenews.com ADMET polymerization allows for the creation of polymers with precisely spaced functional groups along the backbone, which is crucial for controlling the final architecture and properties. researchgate.net

The synthesis of dendrimers can proceed through two primary strategies: the divergent method and the convergent method. nih.govnih.gov

Divergent Synthesis: Growth begins from a multifunctional core molecule. Monomers with one reactive group and multiple dormant groups are added sequentially, creating successive "generations" that branch outwards. This leads to an exponential increase in the number of end-groups. nih.gov

Convergent Synthesis: The synthesis starts from what will become the periphery of the dendrimer. Branched dendritic fragments, often called dendrons, are built first and then attached to a central core molecule in the final step. nih.gov

While perfect, monodisperse dendrimers are synthesized in a stepwise manner, ADMET polymerization of specific monomers can lead to hyperbranched polymers in a more convenient one-pot synthesis. researchgate.net These hyperbranched structures, while not perfectly uniform, share many of the advantageous properties of dendrimers, such as high solubility, low viscosity, and a multitude of functional end-groups. researchgate.net

Research has demonstrated the utility of functionalized this compound monomers in creating these complex architectures. For instance, the ADMET polymerization of 6-hydroxy-1,10-undecadiene and 6-acetoxy-1,10-undecadiene has been successfully carried out using ruthenium-based catalysts like the Grubbs-Hoveyda system. nih.govresearchgate.net By carefully selecting the catalyst and reaction conditions, such as employing a biphasic system with an ionic liquid, researchers can achieve high molecular weight polymers with very low catalyst contamination. nih.govresearchgate.net

Table 1: ADMET Polymerization of Functionalized this compound Derivatives

This table summarizes the results of ADMET polymerization using different catalysts and conditions for monomers derived from this compound.

MonomerCatalyst SystemConditionsResulting Polymer Molecular Weight (M¯n)Key FindingReference
6-hydroxy-1,10-undecadieneGrubbs-Hoveyda (2nd Gen)T = 75 °C, 20 mbar≤ 10,000 g/molFormation of low-molecular-weight polymers. nih.gov
6-hydroxy-1,10-undecadieneDicationic Ruthenium AlkylideneBiphasic (Ionic Liquid/TCB), T = 75 °C, 20 mbar≤ 40,000 g/molHigh-yield synthesis of high-molecular-weight polymers with low Ru contamination (1.2 ppm). nih.gov
6-acetoxy-1,10-undecadieneDicationic Ruthenium AlkylideneBiphasic (Ionic Liquid/TCB), T = 75 °C, 20 mbar≤ 40,000 g/molDemonstrates versatility of the biphasic system for different functional groups. nih.gov

Surface Functionalization of Polymeric Materials

The modification of polymer surfaces is a critical field aimed at altering the surface properties of a material without affecting its bulk characteristics. svc.org Techniques for surface functionalization are employed to enhance adhesion, control wettability, introduce biocompatibility, or create chemically reactive surfaces. svc.orgresearchgate.net Plasma-based techniques, including plasma polymerization, are highly effective methods for achieving such surface modifications. svc.orgresearchgate.net

Plasma polymerization utilizes a gaseous plasma of a monomer to deposit a thin, highly cross-linked polymer film onto a substrate. svc.org This process can be initiated with a wide variety of organic molecules that can be vaporized, including α,ω-dienes like this compound. The terminal double bonds in this compound make it a suitable precursor for polymerization reactions initiated by the energetic species within the plasma (ions, electrons, photons, and neutral radicals). svc.org

When a polymeric material is used as the substrate, plasma polymerization of this compound can be used to deposit a thin, adherent hydrocarbon film. The key attributes of this approach include:

Conformal Coating: Plasma-deposited films can uniformly coat complex shapes and topographies.

Tunable Properties: By controlling plasma parameters (e.g., pressure, power, gas flow rate), the chemical structure and cross-link density of the resulting film can be tuned. This allows for the control of surface properties like hydrophobicity and surface energy.

Reactive Surface Creation: The deposited poly(this compound) film retains some unsaturation (double bonds) which can serve as chemical handles for further functionalization. These reactive sites can be used to graft other molecules, proteins, or polymers to the surface.

This technique provides a pathway to functionalize otherwise inert polymer surfaces. For example, a commodity plastic with poor adhesion properties can be surface-treated with a plasma-polymerized this compound layer. This new surface can then promote adhesion to other materials, such as metals in electronic devices or coatings and paints. svc.org

Table 2: Applications of Plasma-Based Surface Functionalization

This table outlines general applications and outcomes of modifying polymer surfaces using plasma techniques, relevant to the potential use of this compound as a monomer.

Application AreaObjective of FunctionalizationTypical Outcome of Plasma TreatmentPotential Role of this compound FilmReference
Adhesion PromotionIncrease surface energy and create chemical bonding sites.Improved bonding between polymer and coatings, metals, or other polymers.Creates a hydrocarbon layer with reactive sites for covalent bonding. svc.org
Biomedical DevicesIntroduce biocompatibility or specific bio-functionality.Reduced protein fouling, enhanced cell attachment, or immobilization of biomolecules.Provides a reactive substrate for grafting specific bioactive molecules. svc.org
PackagingModify barrier properties or surface wettability.Improved barrier to gases (O₂, CO₂) or creation of hydrophobic/hydrophilic surfaces.Deposits a dense, cross-linked hydrophobic hydrocarbon film. svc.org
ElectronicsEnhance adhesion of metal layers for circuitry.Increased durability and reliability of metallized polymer components.Acts as a tie-layer between the polymer substrate and deposited metal. svc.org

The use of this compound in copolymerization with other monomers can also yield polymers with specific properties for surface applications. For instance, it is listed as a useful polymerizable polyene in metallocene-catalyzed polymerizations to create polymers with long-chain branching, which can influence the surface characteristics of the final material. google.com

Advanced Applications in Organic Synthesis

Building Block for Complex Molecular Architectures

The structure of 1,10-undecadiene, with a flexible eleven-carbon chain capped by reactive alkene groups at each end, makes it an ideal precursor for assembling complex molecular frameworks that are otherwise challenging to synthesize.

Synthesis of Macrocyclic Compounds

Macrocycles, large ring structures containing 12 or more atoms, are prevalent in drug discovery and materials science. drughunter.com The synthesis of these large rings is often difficult, but ring-closing metathesis (RCM) has emerged as a powerful method for their construction. drughunter.comnih.gov this compound is an excellent substrate for RCM, a reaction typically catalyzed by ruthenium complexes like Grubbs catalysts. nih.govamericanelements.com

In one strategic approach, a temporary internal tether can be introduced into this compound derivatives to facilitate an efficient RCM reaction. researchgate.net Subsequent cleavage of this tether yields nine-membered carbocycles, a class of medium-sized rings that are notoriously difficult to assemble through other methods. researchgate.net This strategy highlights how the basic C11-diene framework can be manipulated to produce complex cyclic systems. Furthermore, RCM has been instrumental in the synthesis of various macrocyclic lactones, lactams, and ketones, with ring sizes ranging from 13 to 22 members. researchgate.net

Precursor for Specialized Fine Chemicals

This compound is a key starting material for the synthesis of various specialized fine chemicals, including fragrances and insect pheromones. Many insect pheromones are long-chain unsaturated compounds (C10–C18), making the C11 backbone of this compound a suitable foundation. wikipedia.org For example, through cross-metathesis reactions, the undecadiene chain can be extended to create the specific chain lengths and double bond positions required for biological activity in various pest species. google.com This is crucial for developing environmentally benign pest management strategies that use pheromones for mating disruption or mass trapping. wikipedia.org

In the fragrance industry, derivatives of undecadiene are used to create scents. For instance, 6,10-dimethyl-5,9-undecadien-2-ol and its related compounds are utilized in cosmetics and household products. google.com

Derivatization Strategies for Functional Molecules

The terminal double bonds of this compound are readily derivatized, allowing for the introduction of a wide range of functional groups. A primary strategy for this is Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a step-growth condensation polymerization that converts α,ω-dienes into long-chain polymers and a small molecule byproduct (ethylene gas), which is removed to drive the reaction to completion. researchgate.net

This method allows for the creation of "precision polymers," where functional groups can be placed at exact intervals along a polymer chain. This is achieved by first synthesizing a functionalized this compound monomer and then polymerizing it. Research has shown the successful ADMET polymerization of derivatives like 6-hydroxy-1,10-undecadiene and 6-acetoxy-1,10-undecadiene. researchgate.netnih.gov Using catalysts such as the second-generation Grubbs-Hoveyda system, these functionalized monomers can be converted into high-molecular-weight polymers with precisely spaced hydroxyl or acetoxy groups. nih.gov

The table below summarizes the results from a study on the ADMET polymerization of functionalized this compound (M1: 6-hydroxy-1,10-undecadiene) using different catalytic systems. nih.gov

CatalystConditionsMolecular Weight (Mn) ( g/mol )Polymer Dispersity (Đ)
Catalyst 175 °C, 20 mbar≤ 10,000-
Catalyst 2**75 °C, 20 mbar≤ 40,000-
Catalyst 1: [RuCl2(IMesH2)(CH-2-(2-PrO-C6H4))]
**Catalyst 2: [Ru(DMF)3(IMesH2)(CH-2-(2-PrO-C6H4))]

This ability to create polymers with regularly spaced functionalities is critical for designing materials with specific thermal properties, tailored surface characteristics, and controlled degradation profiles. mdpi.com

Integration into Click Chemistry Methodologies

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. While this compound itself is not a typical click reagent, its derivatives can be integrated into synthetic strategies that employ click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

In a powerful approach known as Diversity-Oriented Synthesis (DOS), multiple synthetic strategies are combined to rapidly generate libraries of structurally diverse molecules. nih.gov For example, a synthetic pathway might involve creating a linear precursor that contains both a diene moiety (derivable from this compound) and an azide (B81097) or alkyne group. This precursor can then undergo a click reaction (CuAAC) to ligate another molecular fragment, followed by a ring-closing metathesis (RCM) reaction to form a complex macrocycle. This "Click, Cyclize" strategy demonstrates how the reactivity of the diene can be used in concert with click chemistry to build complex scaffolds for screening in drug discovery. nih.gov

Role in Supramolecular Assembly

Supramolecular assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions like hydrogen bonds or π-π stacking. nih.gov this compound is a key precursor for creating polymers capable of such assembly.

Through ADMET polymerization, as described previously, it is possible to synthesize precision polymers with functional groups placed at regular intervals. researchgate.net For instance, polymers with precisely spaced hydrophilic segments (like polyethylene (B3416737) glycol) along a hydrophobic polyethylene backbone can be created. researchgate.net These amphiphilic polymers can self-assemble in solution or in the bulk state to form well-defined supramolecular structures, such as lamellar crystals. This controlled self-assembly is crucial for the development of advanced materials, including nanostructured films, drug delivery vehicles, and templates for electronic components. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are employed to study the electronic structure and energetics of molecules, providing detailed information about reaction pathways, transition states, and the influence of molecular structure on reactivity.

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. fiveable.me It is instrumental in predicting molecular geometries, reaction pathways, and electronic properties. fiveable.me

In the context of α,ω-dienes like 1,10-undecadiene, DFT calculations have been used to elucidate the mechanisms of metal-catalyzed oligomerization and copolymerization reactions. For instance, DFT studies on the iron-catalyzed oligomerization of α,ω-dienes revealed a mechanism involving a 2,1-insertion of a vinyl group into an iron-carbon bond, followed by β-hydride elimination and a subsequent 1,2-insertion of the second vinyl group into the resulting iron-hydride bond. researchgate.net These calculations helped explain the formation of linear structures with internal double bonds. researchgate.net

Furthermore, DFT has been applied to understand the cell-cell response function of the this compound cation as a model system for molecular quantum-dot cellular automata (QCA). nd.edu Calculations using the B3LYP functional with a 6-31G* basis set have been performed to model the switching behavior of this molecule. nd.edu

DFT is also a key tool in understanding the chemo-, regio-, and stereoselectivity of olefin metathesis reactions, a class of reactions for which this compound is a relevant substrate. researchgate.net Computational studies help to rationalize experimental outcomes and guide the development of more selective catalysts. researchgate.net

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful ab initio technique used for systems where electron correlation is significant, such as in the study of excited states and bond-breaking processes.

For the this compound cation, state-average CASSCF calculations have been crucial in accurately describing its electronic structure and switching behavior, which is important for its potential application in molecular QCA. nd.edu Simpler methods like Unrestricted Hartree-Fock (UHF) were found to be inadequate for correctly predicting the response function of this system. nd.edu The success of the CASSCF method in this context highlights the importance of multi-configurational approaches for understanding the electron transfer properties of such molecules. nd.edu

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. valencelabs.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of molecules. valencelabs.com

While specific MD simulation studies focusing solely on the conformational behavior of isolated this compound are not extensively documented in the provided search results, the principles of MD are broadly applicable. Such simulations could be used to explore the vast conformational space of the flexible undecadiene chain, identifying preferred conformations and the energy barriers between them. This information is critical for understanding its reactivity, particularly in processes like cyclization or polymerization where the spatial arrangement of the terminal double bonds is crucial.

MD simulations have been used to study related systems, such as proteins and other biomolecules, to understand their structural, dynamical, and thermodynamical properties. mdpi.com Similar approaches could be applied to this compound to investigate its behavior in different solvent environments or its interactions with surfaces and other molecules.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling in chemistry leverages computational methods to forecast the outcome of chemical reactions, including reactivity and selectivity. This can involve the use of quantum chemical calculations, quantitative structure-activity relationship (QSAR) models, and machine learning algorithms.

For this compound, predictive modeling can be applied to various reactions. For example, in olefin metathesis, computational models can help predict the efficiency of ring-closing metathesis versus intermolecular polymerization, depending on the catalyst and reaction conditions. researchgate.net DFT calculations are often at the core of these predictive models, providing insights into the activation barriers of competing reaction pathways. researchgate.net

In the context of its use in synthesizing polymers, predictive models can help to understand how the structure of this compound and its derivatives will influence the properties of the resulting polymer.

Computational Design of Novel this compound Derivatives

Computational chemistry plays a vital role in the in silico design of novel molecules with desired properties. By modifying the structure of this compound computationally and evaluating the properties of the resulting derivatives, researchers can prioritize synthetic targets.

Furthermore, computational design can be used to explore new applications for this compound derivatives. For instance, by modeling the interaction of different derivatives with biological targets, it might be possible to design new compounds with potential pharmaceutical applications.

Analytical Methodologies for Chemical Transformations and Products of 1,10 Undecadiene

Advanced Chromatographic Techniques for Reaction Mixture Analysis

Chromatography is a fundamental tool for separating, identifying, and quantifying the components of complex mixtures, making it indispensable for analyzing the reactions of 1,10-undecadiene. numberanalytics.comresearchgate.net

Gas Chromatography (GC): Due to the volatile nature of this compound and many of its initial transformation products, gas chromatography is a primary analytical method. vulcanchem.comtcichemicals.com It is frequently coupled with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for definitive identification of components. numberanalytics.com For instance, the purity of commercial this compound is typically assessed by GC. vulcanchem.comtcichemicals.com In polymerization reactions, GC can be used to monitor the consumption of the monomer over time.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful technique is particularly useful for the characterization of polymers derived from this compound. The polymer is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, characteristic volatile fragments. minagris.euresearchgate.net These fragments are then separated by GC and identified by MS. minagris.euresearchgate.net The resulting pyrogram provides a fingerprint of the polymer's composition. For example, in the analysis of polyethylene (B3416737), a series of α,ω-dienes, including this compound, are observed as characteristic pyrolysis products. minagris.euosti.gov

Hyphenated Techniques: The combination of chromatography with spectroscopic detectors, known as hyphenated techniques, provides enhanced analytical power. numberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common hyphenated technique for analyzing volatile compounds. numberanalytics.com It allows for the separation of complex mixtures and the identification of individual components based on their mass spectra. conncoll.edunih.gov GC-MS has been used to detect this compound as a volatile organic compound (VOC) released by certain bacteria. vulcanchem.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile derivatives of this compound, such as higher molecular weight oligomers or functionalized products, LC-MS is the preferred method. numberanalytics.com It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass spectrometric detection. numberanalytics.com

Spectroscopic Characterization of Derivatives and Polymers

Spectroscopy is essential for elucidating the chemical structure and functional groups of molecules. A variety of spectroscopic methods are employed to characterize the derivatives and polymers of this compound. nih.gov

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of molecules. hyphadiscovery.commdpi.com It is widely used to confirm the structure of monomers and to characterize the resulting polymers. google.comresearchgate.net

¹H NMR: Proton NMR provides information about the different types of hydrogen atoms in a molecule, which is crucial for confirming the structure of this compound derivatives.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. google.com It is particularly useful for characterizing the microstructure of polymers, such as the degree of branching and the presence of different monomer units in copolymers. researchgate.net

Correlation Spectroscopy (e.g., COSY, HSQC, HMBC): Two-dimensional NMR techniques are used to establish connectivity between different atoms within a molecule, which is invaluable for the complete structural assignment of complex derivatives and for understanding polymer architecture. hyphadiscovery.com

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the identification of unknown compounds. conncoll.edunih.gov In the context of this compound chemistry, MS is used to:

Identify reaction products: By comparing the mass spectra of reaction products with libraries of known compounds, their identities can be confirmed. conncoll.edursc.org

Elucidate reaction mechanisms: By identifying intermediates and byproducts, researchers can gain insights into the pathways of chemical transformations. rsc.org

Characterize polymers: Techniques like Py-GC-MS use mass spectrometry to identify the pyrolysis products of polymers, providing information about their composition. minagris.euosti.gov

The electron ionization (EI) mass spectrum of this compound is available in public databases like the NIST WebBook. nist.gov

Both infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.govyoutube.com They are complementary techniques, as some vibrational modes are more active in IR and others are more active in Raman. nih.govmdpi.com

Infrared Spectroscopy (IR): IR spectroscopy is particularly sensitive to polar functional groups. nih.gov In the analysis of this compound and its derivatives, IR can be used to monitor the disappearance of the C=C double bond absorption during polymerization or hydrogenation, and the appearance of new functional groups, such as hydroxyl or carbonyl groups, after functionalization reactions. Vapor phase IR spectra for this compound are available. nih.gov

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon backbone of polymers derived from this compound. mdpi.comhoriba.com It can provide information on polymer crystallinity and conformation. nih.govhoriba.com

Thermal Analysis Techniques (e.g., DSC, TGA, DMTA) for Polymer Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. mt.comtus.ie They are crucial for characterizing the thermal stability and phase behavior of polymers derived from this compound. researchgate.netscionresearch.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. researchgate.netscionresearch.com It is used to determine key thermal transitions in polymers, such as:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net

Melting Temperature (Tm): The temperature at which a crystalline polymer melts. google.com

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt. scionresearch.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. mt.comscionresearch.com It is used to assess the thermal stability of polymers and to determine their composition, for instance, by measuring the amount of inorganic filler. tus.ie

Dynamic Mechanical Thermal Analysis (DMTA): DMTA measures the viscoelastic properties of a material as a function of temperature and frequency of an applied oscillatory force. scionresearch.comthermofisher.com It provides information on the storage modulus (a measure of stiffness) and the loss modulus (a measure of energy dissipation), which are used to determine the glass transition temperature and other mechanical transitions. researchgate.netthermofisher.com

Rheological Studies of Polymer Properties

Rheology is the study of the flow and deformation of matter. scionresearch.com Rheological studies are essential for understanding the processing behavior and end-use performance of polymers derived from this compound. googleapis.comgoogle.com These studies can provide insights into:

Melt Viscosity: A measure of a polymer's resistance to flow in the molten state, which is a critical parameter for processing techniques like extrusion and injection molding. google.com

Melt Elasticity: The ability of a polymer melt to recover its shape after deformation.

Long-Chain Branching: The presence of long-chain branches in a polymer can significantly affect its rheological properties, often leading to enhanced melt strength. researchgate.net Rheological measurements are a sensitive tool for detecting and quantifying long-chain branching. researchgate.netacs.org

Environmental and Biological Research Contexts of 1,10 Undecadiene

Occurrence and Biogenesis in Natural Systems (e.g., plants, microorganisms)

1,10-Undecadiene has been identified as a naturally occurring volatile organic compound (VOC) in the plant kingdom, specifically in rice (Oryza sativa). nih.gov Volatile organic compounds in rice, including a variety of hydrocarbons, alcohols, aldehydes, and ketones, contribute to the characteristic aroma of different rice varieties. scispace.comresearchgate.netnih.gov While the presence of this compound in rice has been documented, the precise biosynthetic pathways leading to its formation have not been fully elucidated in plants. nih.gov

In microorganisms, the biosynthesis of terminal alkenes, which shares chemical similarities with dienes, has been studied. For instance, some bacteria are known to produce 1-undecene (B165158) from lauric acid through the action of a non-heme iron oxidase. This enzymatic process involves the oxidative decarboxylation of the fatty acid precursor. While this provides a potential analogous pathway, the specific enzymes and mechanisms for the production of a C11 α,ω-diene like this compound remain an area for further investigation. The general biosynthesis of very-long-chain fatty acids in plants, which could serve as precursors, is a well-understood process involving fatty acid synthase (FAS) complexes. nih.govaocs.org

The table below summarizes the known natural occurrence of this compound and related compounds.

Compound NameNatural Source
This compoundOryza sativa (Rice)

Role in Inter-Species Chemical Communication

The role of volatile organic compounds in mediating interactions between different species, known as chemical communication, is a well-established field of chemical ecology. plantae.orglandcareresearch.co.nznih.govresearchgate.net These chemical signals, or semiochemicals, can act as attractants, repellents, or deterrents and are crucial for processes like pollination, herbivory, and predation. youtube.comnih.govncsu.eduplantprotection.plresearchgate.net

While a specific role for this compound in inter-species chemical communication has not been definitively established in the current body of research, its structural features as a volatile hydrocarbon suggest its potential involvement. Plants release a complex blend of VOCs in response to herbivore feeding, which can serve to attract natural enemies of the herbivores. nih.govresearchgate.net Given that this compound is a known plant volatile, it could potentially be a component of such herbivore-induced plant volatile (HIPV) blends.

Research on other undecadienes has hinted at their potential as semiochemicals. For instance, some studies have investigated the use of related compounds in lures for certain insect species. However, direct evidence linking this compound to a specific communicative function, such as a pheromone or kairomone, is currently lacking.

Bioconjugation Strategies Utilizing this compound

The terminal double bonds at both ends of the this compound molecule make it a potentially useful building block for bioconjugation and surface modification. These terminal alkene groups are amenable to a variety of chemical reactions that allow for the covalent attachment of biomolecules to surfaces or the cross-linking of materials.

One prominent strategy that could employ this compound is thiol-ene click chemistry . rsc.orgnih.govmagtech.com.cnresearchgate.netrsc.org This reaction involves the radical-mediated addition of a thiol group across a double bond, forming a stable thioether linkage. The reaction is highly efficient, proceeds under mild conditions, and is biocompatible, making it suitable for immobilizing sensitive biomolecules like peptides and DNA onto surfaces functionalized with this compound. rsc.orgnih.govresearchgate.netrsc.org

Another potential application is in radical polymerization for surface grafting. mcgill.caresearchgate.netcityu.edu.hk The terminal alkenes of this compound can act as monomers or cross-linkers in polymerization reactions initiated on a surface. This "grafting to" or "grafting from" approach allows for the creation of polymer brushes on a substrate, which can alter its surface properties to enhance biocompatibility or provide specific functionalities. researchgate.netcityu.edu.hkrug.nl

The table below outlines potential bioconjugation strategies involving this compound.

StrategyReaction TypePotential Application
Thiol-Ene Click ChemistryRadical-mediated thiol additionCovalent immobilization of thiol-containing biomolecules (e.g., cysteine-containing peptides) onto surfaces.
Surface-Initiated Radical PolymerizationPolymerization of vinyl groupsCreation of polymer brushes on surfaces to control wettability, protein adsorption, and cell adhesion.

Environmental Fate and Transformation Pathways (e.g., pyrolysis products, chlorinated derivatives)

The environmental fate of this compound is influenced by its physical and chemical properties, including its volatility and the reactivity of its double bonds. As a volatile organic compound, it can be released into the atmosphere from its natural sources.

Pyrolysis: The thermal decomposition (pyrolysis) of unsaturated hydrocarbons like this compound in the absence of oxygen typically leads to the formation of smaller, more stable molecules. unacademy.combyjus.com The process often proceeds through free radical mechanisms, involving the cleavage of C-C and C-H bonds. unacademy.combyjus.com While specific pyrolysis products of this compound are not extensively documented, studies on similar unsaturated fatty acids and hydrocarbons suggest that potential products could include a mixture of smaller alkanes and alkenes. unacademy.comresearchgate.net

Chlorinated Derivatives: In aqueous environments, such as water treatment facilities where chlorination is used for disinfection, alkenes can react with chlorine. nih.gov The reaction of alkenes with chlorine in water can lead to the formation of chlorinated derivatives. quora.comlibretexts.orglibretexts.org The primary reaction is typically an electrophilic addition of hypochlorous acid (HOCl), which is formed when chlorine dissolves in water, across the double bonds. nih.gov For this compound, this could result in the formation of various chlorinated and hydroxylated undecane (B72203) derivatives. The exact products would depend on reaction conditions such as pH and the concentration of chlorine. nih.gov The reaction of chlorine with dienes can be complex, potentially leading to a variety of addition products. acs.org

The table below summarizes the potential environmental transformations of this compound.

Transformation PathwayReactantPotential Products
PyrolysisHeatMixture of smaller alkanes and alkenes
Aqueous ChlorinationChlorine (in water)Chlorinated and hydroxylated undecane derivatives

Future Directions and Research Opportunities

Integration with Flow Chemistry and Continuous Processes

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. For reactions involving 1,10-undecadiene, particularly polymerization, flow chemistry presents a promising frontier.

Continuous flow stirred-tank reactors (CSTR) and plug flow tubular reactors are being explored for olefin polymerization processes. googleapis.comgoogle.com The integration of this compound as a comonomer or in acyclic diene metathesis (ADMET) polymerization within these systems could lead to polymers with precisely controlled properties. wikipedia.org Flow reactors enable superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the heat of polymerization and achieving desired molecular weights and architectures. googleapis.com

Future research will likely focus on developing specialized continuous flow reactors, potentially incorporating static mixers, for the efficient ADMET polymerization of this compound and its derivatives. nih.gov The key challenge in ADMET is the efficient removal of the small volatile byproduct (ethylene) to drive the reaction to completion. nih.gov Continuous flow systems, operated under vacuum, could provide an elegant solution to this problem, enhancing the synthesis of high-molecular-weight poly(octenylene) and other polymers derived from this compound. wikipedia.org This approach would not only improve process efficiency but also facilitate safer handling of reagents and intermediates on a larger scale.

Development of Bio-Derived this compound Precursors

The increasing demand for sustainable and renewable chemical feedstocks is driving research into bio-based routes for producing platform chemicals. While this compound is traditionally derived from petrochemical sources, future research is geared towards developing precursors from biomass.

A promising pathway starts from castor oil, a readily available plant oil. The main component of castor oil is ricinoleic acid, which can be pyrolyzed to yield 10-undecenoic acid. psu.edu This ω-unsaturated fatty acid is a key intermediate that can be further transformed. For instance, the self-metathesis of methyl 10-undecenoate, derived from 10-undecenoic acid, can produce long-chain dicarboxylic acid esters while releasing ethylene (B1197577). psu.edu Research into catalytic pathways to convert 10-undecenoic acid or its derivatives into this compound is an active area of investigation.

Furthermore, microorganisms that produce medium chain-length polyhydroxyalkanoates (mcl-PHAs) are being explored as a source of valuable chemicals. researchgate.net Hydrothermal liquefaction of biomass containing these mcl-PHAs has been shown to produce medium-chain α-olefins. researchgate.net Engineering microbial metabolic pathways to specifically produce C11 fatty acids, which could then be enzymatically or chemocatalytically converted to this compound, represents a long-term goal for sustainable production. core.ac.uk The development of "Phytocats," biologically-bound nickel catalysts derived from metal-accumulating plants, could also play a role in the conversion of biomass-derived intermediates into valuable hydrocarbons like this compound. whiterose.ac.uk

Nanomaterial Functionalization and Self-Assembly with this compound Derivatives

The unique structure of this compound, with its two terminal double bonds, makes it an ideal building block for creating cross-linked structures and functionalizing surfaces at the nanoscale.

Future research will likely exploit this diene functionality for the covalent linking of nanoparticles, creating stable, networked aggregates with tailored electronic, optical, or catalytic properties. The terminal alkenes can participate in various "click" chemistry reactions or hydrosilylation, allowing for the functionalization of silicon or metal oxide surfaces. This can lead to the formation of self-assembled monolayers (SAMs). For example, derivatives of this compound can be synthesized to possess specific head groups that anchor to a substrate, with the second double bond available for further reaction or to influence the packing of the monolayer. google.comgoogle.com

The self-assembly of polymers derived from this compound and its functionalized analogues is another promising area. acs.org For instance, incorporating moieties capable of hydrogen bonding or π-π stacking into monomers prior to ADMET polymerization can lead to materials that self-organize into complex, hierarchical structures. acs.org This "bricks and mortar" approach, where the polymer backbone acts as the mortar and functional groups or nanoparticles act as the bricks, could be used to create novel materials for applications in sensing, data storage, and catalysis. researchgate.net Theoretical studies using quantum chemistry can help predict the properties of such assemblies, guiding the design of new functional molecules based on the this compound scaffold. nd.edu

Advanced Catalytic Systems for Challenging Transformations

The success of many applications involving this compound hinges on the efficiency and selectivity of the catalysts used for its transformation, particularly in ADMET polymerization.

Significant progress has been made with ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs systems. nih.govacs.org Future research will continue to focus on developing more active and robust catalysts that can operate under milder conditions and tolerate a wider range of functional groups. A key development is the use of dicationic ruthenium alkylidene complexes, which have shown exceptional performance in the ADMET polymerization of functionalized this compound derivatives like 6-hydroxy-1,10-undecadiene. nih.gov

A major challenge in metathesis polymerization is the removal of metal catalyst residues from the final polymer. One innovative approach is the use of biphasic systems employing ionic liquids (ILs). nih.govacs.org For example, conducting the ADMET polymerization of a this compound derivative in a system consisting of an ionic liquid and a nonpolar solvent like 1,2,4-trichlorobenzene (B33124) has been shown to produce high-molecular-weight polymers with remarkably low ruthenium contamination (as low as 1.2 ppm). nih.govacs.org The catalyst remains preferentially in the ionic liquid phase, facilitating its separation and potential recycling. Further exploration of various ionic liquids and biphasic solvent systems will be crucial for developing greener and more cost-effective polymerization processes. nih.gov

Expanding Biological Roles and Interfacing with Synthetic Biology (excluding medical or toxicological aspects)

While often considered a synthetic building block, this compound and related alkenes are also found in nature, where they can play roles in biological communication. Research into these natural occurrences is opening up new avenues in synthetic biology.

Studies have identified this compound as a volatile organic compound (VOC) released by certain bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa. scienceopen.com These VOCs can act as signaling molecules in inter- and intra-species communication. A closely related compound, 1-undecene (B165158), is known to be produced by Pseudomonas fluorescens via the UndA/UndB enzyme system, which catalyzes the oxidative decarboxylation of lauric acid. frontiersin.org This system is a key target for metabolic engineering. frontiersin.org

Future research in synthetic biology could focus on engineering these microbial pathways. By modifying the substrate specificity of enzymes like UndA, which has been shown to have some promiscuity, it may be possible to direct microbial metabolism towards the specific production of this compound from renewable fatty acid feedstocks. frontiersin.orgfrontiersin.org Overexpression of the undA gene has already been shown to lead to the synthesis of 1,4-undecadiene, indicating the potential for producing dienes through this pathway. frontiersin.org Understanding the biological role of this compound as a potential aerial communication molecule could also lead to novel applications in agriculture or environmental science, for example, by modulating microbial community behavior. frontiersin.org

Q & A

Q. What are the established methods for synthesizing 1,10-Undecadiene, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound (C₁₁H₂₀) synthesis typically involves catalytic dehydrogenation or cross-metathesis of alkenes. For example, pyrolysis of fatty acid derivatives at 600°C produces trace amounts (0.28% yield) of this compound alongside other hydrocarbons, as observed in Py–GC–MS studies . Reaction parameters such as temperature, catalyst type (e.g., Grubbs catalysts for metathesis), and solvent polarity critically affect isomer distribution and purity. Researchers should optimize conditions using fractional distillation and validate outcomes via gas chromatography with flame ionization detection (GC-FID) .

Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate this compound from structurally similar alkenes?

Methodological Answer: ¹H NMR is pivotal for distinguishing this compound from mono-alkenes or conjugated dienes. The compound exhibits two distinct vinyl proton signals (δ 4.8–5.2 ppm for terminal CH₂=CH– groups) and a characteristic coupling pattern (J ≈ 10–17 Hz for trans/cis isomers). IR spectroscopy further confirms C=C stretching vibrations near 1640 cm⁻¹. For advanced validation, high-resolution mass spectrometry (HRMS) provides exact mass data (m/z 152.1565 for C₁₁H₂₀⁺) .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

Methodological Answer: this compound is a volatile, nonpolar liquid with low water solubility, necessitating storage under inert gas (e.g., N₂) to prevent oxidation. Key properties include boiling point (~190–200°C), density (≈0.75 g/cm³), and refractive index (n²⁰_D ~1.43). Researchers must use explosion-proof equipment during distillation due to flammability and monitor vapor pressure using Antoine equation parameters derived from thermodynamic databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for this compound across pyrolysis studies?

Methodological Answer: Discrepancies in thermal degradation profiles (e.g., variable decomposition temperatures) often arise from differences in heating rates or reactor configurations. To reconcile data, employ a scoping review framework :

Systematically collate studies using databases like SciFinder or Reaxys, filtering by methodology (e.g., TGA vs. Py–GC–MS).

Apply statistical meta-analysis to identify outliers and quantify uncertainty (e.g., 95% confidence intervals for reported activation energies).

Validate hypotheses via controlled replicate experiments under standardized conditions .

Q. What experimental designs are optimal for studying this compound’s role in atmospheric chemistry or polymerization kinetics?

Methodological Answer: For atmospheric studies, design flow-tube reactors coupled with FTIR or mass spectrometry to monitor ozonolysis rates and secondary organic aerosol (SOA) formation. In polymerization, use radical initiators (e.g., AIBN) under varied temperatures (40–80°C) and track kinetics via dilatometry or gel permeation chromatography (GPC). Ensure reproducibility by adhering to the FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. How can computational modeling (e.g., DFT, MD) complement experimental data on this compound’s reactivity?

Methodological Answer: Density Functional Theory (DFT) calculates thermodynamic parameters (e.g., bond dissociation energies, HOMO-LUMO gaps) to predict regioselectivity in Diels-Alder reactions. Molecular Dynamics (MD) simulations model solvent effects on aggregation behavior. Validate computational results against experimental NMR chemical shifts or X-ray crystallography data (if crystalline derivatives are synthesized) .

Q. What strategies mitigate challenges in quantifying trace this compound in complex matrices (e.g., biological or environmental samples)?

Methodological Answer:

Pre-concentrate samples via solid-phase microextraction (SPME) or liquid-liquid extraction using nonpolar solvents (e.g., hexane).

Employ GC-MS/SIM (Selected Ion Monitoring) for enhanced sensitivity, targeting m/z 152.1565 ± 0.003.

Use isotope-labeled internal standards (e.g., ¹³C-1,10-Undecadiene) to correct for matrix effects and instrument drift .

Data Analysis & Reporting

Q. How should researchers statistically analyze and present this compound data to ensure rigor?

Methodological Answer:

Report means with standard deviations (SD) or standard errors (SE) based on triplicate measurements.

For comparative studies (e.g., catalytic efficiency), use ANOVA with post-hoc Tukey tests (α = 0.05).

Adhere to the "significant digit rule": round numerical data to one digit beyond instrument precision (e.g., GC-MS retention times to ±0.01 min) .

Q. What frameworks guide ethical and reproducible literature reviews for this compound research?

Methodological Answer: Follow PRISMA guidelines for systematic reviews and use tools like Covidence for screening. Critically evaluate sources using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) and prioritize peer-reviewed journals indexed in Scopus or Web of Science. Document search strategies (e.g., MeSH terms: "alkenes/chemical synthesis"[Mesh]) for transparency .

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1,10-Undecadiene

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